molecular formula C7H14O3 B1587270 Methyl 6-hydroxyhexanoate CAS No. 4547-43-7

Methyl 6-hydroxyhexanoate

Cat. No. B1587270
CAS RN: 4547-43-7
M. Wt: 146.18 g/mol
InChI Key: YDJZXHZRXDLCEH-UHFFFAOYSA-N
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Description

Methyl 6-hydroxyhexanoate is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.19 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for Methyl 6-hydroxyhexanoate is 1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 6-hydroxyhexanoate is a liquid . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Safety And Hazards

Methyl 6-hydroxyhexanoate is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, has been reported . This suggests potential future directions in the sustainable production of similar compounds.

properties

IUPAC Name

methyl 6-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-10-7(9)5-3-2-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZXHZRXDLCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113007-78-6
Record name Poly[oxy(1-oxo-1,6-hexanediyl)], α-methyl-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113007-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40196517
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxyhexanoate

CAS RN

4547-43-7
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 6-hydroxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ε-caprolactone (11.4 g, 0.100 mol), MeOH (300 mL) and concentrated H2SO4 (5 mL) was refluxed overnight. The resulting mixture was cooled to room temperature and concentrated. Water was added to the residue and the pH was adjusted to 7 with solid NaHCO3. The aqueous layer was extracted with ether. The combined organic layers were washed with water, dried and concentrated to give 6-hydroxy-hexanoic acid methyl ester as a colorless oil, which was used in the next step without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Nylon 6 (0.1 g), glycolic acid as a carboxylic acid (0.380 g) and methanol (3.0 g) were added to a 10 mL volume reactor equipped with a tube (outer diameter: ⅜ inches, inner diameter: 7.53 mm, length: 23 cm), nitrogen substitution was conducted at room temperature, and the reactor was sealed. The reactor was put into an electric furnace heated to 250° C. (pressure: 9.1 MPa), and the change over time was measured. In the measurement, the obtained reaction mixture and 1-hexanol as an internal standard substance were weighed and used as analysis samples for a gas chromatography analysis. An integral value was calculated by a gas chromatography analysis, and a table of a standard curve was prepared and the yield of methyl 6-hydroxycaproate was obtained therefrom. The result is shown in Table 6.
[Compound]
Name
Nylon 6
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxyhexanoate
Reactant of Route 2
Methyl 6-hydroxyhexanoate
Reactant of Route 3
Methyl 6-hydroxyhexanoate
Reactant of Route 4
Reactant of Route 4
Methyl 6-hydroxyhexanoate
Reactant of Route 5
Methyl 6-hydroxyhexanoate
Reactant of Route 6
Methyl 6-hydroxyhexanoate

Citations

For This Compound
204
Citations
E Cheung, C Alberti, S Bycinskij, S Enthaler - ChemistrySelect, 2021 - Wiley Online Library
… via methanolysis to produce the monomer methyl 6-hydroxyhexanoate was established. In the polymerization step methyl 6-hydroxyhexanoate was polymerized in a zinc-catalyzed …
D Knani, AL Gutman, DH Kohn - Journal of Polymer Science …, 1993 - Wiley Online Library
… In order to determine the optimal conditions for the condensation polymerization, the bifunctional methyl 6-hydroxyhexanoate was used as a model compound to study the influence of …
Number of citations: 359 onlinelibrary.wiley.com
B Dong, G Xu, R Yang, Q Wang - Chemistry–An Asian Journal, 2022 - Wiley Online Library
… With methanol as the alcoholysis reagent, a promising and high value-added product methyl 6hydroxyhexanoate 1a can be obtained, which is an important precursor or intermediate for …
Number of citations: 5 onlinelibrary.wiley.com
NA DONOGHUE, PW Trudgill - European Journal of …, 1975 - Wiley Online Library
Acinetobacter NCIB 9871 was isolated by elective culture on cyclohexanol and grows with this compound as sole source of carbon. It displays a restricted growth spectrum, being …
Number of citations: 183 febs.onlinelibrary.wiley.com
JM Payne, G Kociok-Köhn, EAC Emanuelsson… - …, 2021 - ACS Publications
… Transesterification with MeOH affords methyl 6-hydroxyhexanoate. Whilst not directly … NB Y Methyl 6-hydroxyhexanoate refers to the product yield in solution as determined by 1 …
Number of citations: 30 pubs.acs.org
P Xu, ED Stevens, AD French, P Kováč - Molecules, 2015 - mdpi.com
… The known [8] trichloroacetimidate 1 was used as a glycosyl donor to couple with methyl 6-hydroxyhexanoate [9] under trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalysis. Only …
Number of citations: 2 www.mdpi.com
B Dong, G Xu, R Yang, Q Wang - Chemistry, an Asian Journal, 2022 - europepmc.org
… this article, 1,5,7-triazabicyclo[4,4,0]dec-5-ene (TBD) shows superior performance for transforming end-of-life poly(ε-caprolactone) into highly value-added methyl 6-hydroxyhexanoate …
Number of citations: 0 europepmc.org
D Knani, DH Kohn - Journal of Polymer Science Part A …, 1993 - Wiley Online Library
… polyesters, we copolymerized each of the three chiral €-substituted t-hydroxyesters Me-6-HHP, Me-6-HOC and Me-6-Ph-HHX with the more reactive linear methyl 6-hydroxyhexanoate ( …
Number of citations: 48 onlinelibrary.wiley.com
Y Ogawa, P Lei, P Kováč - Carbohydrate research, 1996 - Elsevier
… The SE glycosides were then transformed to glycosyl imidates, and these were coupled with methyl 6-hydroxyhexanoate or methyl 2-(2-hydroxyethylthio)propionate. The aglycons in the …
Number of citations: 21 www.sciencedirect.com
M Fuchs, M Walbeck, E Jagla, A Hoffmann… - …, 2022 - Wiley Online Library
… M n =45.000 gmol −1 ) into methyl 6-hydroxyhexanoate was investigated. Using NMR spectroscopy, formation of methyl 6-hydroxyhexanoate was confirmed and a PCL conversion of 21 …

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